Ampyrone-d3 Isotopic Enrichment vs. Unlabeled Ampyrone and Alternative Deuterated Analogs
Ampyrone-d3 provides a +3 Da mass shift relative to unlabeled ampyrone (C11H13N3O, MW 203.24 g/mol) due to selective deuteration of the methyl group at the N1 position with three deuterium atoms (C11H10D3N3O, MW 206.26 g/mol) . This specific labeling pattern ensures a distinct mass-to-charge ratio (m/z) that is resolved from the analyte signal in MS detection, a critical requirement for accurate internal standard-based quantification . Comparative isotopic enrichment data show that high-grade Ampyrone-d3 references exhibit ≥98 atom% D and >99% HPLC purity, as verified by 1H NMR and chromatographic analysis . In contrast, unlabeled ampyrone possesses 0 atom% D, making it unusable as an internal standard in stable isotope dilution assays. Lower-grade deuterated analogs with isotopic enrichment below 95 atom% D introduce significant unlabeled analyte contamination, leading to overestimation of endogenous levels and compromised assay sensitivity [1].
| Evidence Dimension | Isotopic Enrichment (atom% D) |
|---|---|
| Target Compound Data | ≥98 atom% D (1H NMR) |
| Comparator Or Baseline | Unlabeled Ampyrone: 0 atom% D; Alternative low-purity d3-analog: 95 atom% D |
| Quantified Difference | ≥98 atom% D vs. 0 atom% D (Target vs. Unlabeled); +3 atom% D minimum vs. low-purity alternative |
| Conditions | Isotopic purity determined by 1H NMR; product available as neat solid reference material |
Why This Matters
High isotopic enrichment directly correlates with lower background contamination and improved lower limit of quantification (LLOQ) in MS-based assays, a critical parameter for method validation and regulatory compliance.
- [1] Restek Corporation. Choosing an Internal Standard. Technical Article. 2015. View Source
